6-Methyl-4-phenyl-2-chromanol

Übersicht

Beschreibung

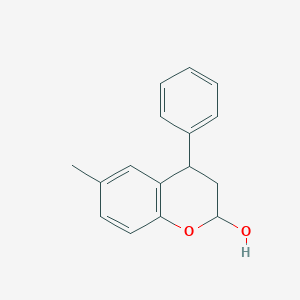

6-Methyl-4-phenyl-2-chromanol is a chemical compound belonging to the class of chromanols, which are bicyclic heterocycles. This compound is characterized by a chromanol ring structure with a methyl group at the 6th position and a phenyl group at the 4th position. Chromanols are known for their diverse biological activities and are found in various natural products, including vitamin E derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methyl-4-phenyl-2-chromanol has diverse applications in scientific research:

Wirkmechanismus

Target of Action

6-Methyl-4-phenyl-2-chromanol, also known as 2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, is an impurity of Tolterodine , an antimuscarinic agent . Antimuscarinic agents are primarily targeted at muscarinic acetylcholine receptors, which play a crucial role in the nervous system.

Biochemical Pathways

Compounds structurally related to it, such as 6-hydroxy-chromanols, are formed by cyclisation of substituted 1,4-benzoquinones . This suggests that it may be involved in similar biochemical pathways.

Pharmacokinetics

It is known to be a solid compound with a melting point of 84-87° c , which may influence its bioavailability.

Action Environment

It is known to be stable at -20° c , suggesting that temperature could be a significant environmental factor.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-phenyl-2-chromanol can be achieved through several methods:

Reduction of Dihydrocoumarins: One common method involves the reduction of dihydrocoumarins using aluminum hydrides.

Titanocene-Catalyzed Reduction: Another method involves the titanocene-catalyzed reduction of dihydrocoumarin.

Double Reduction of Coumarins: Coumarins can be reduced twice to form 2-chromanols, which can then be further modified to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Analyse Chemischer Reaktionen

6-Methyl-4-phenyl-2-chromanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield different chromanol derivatives with varying degrees of saturation.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the chromanol ring.

Common reagents used in these reactions include aluminum hydrides for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

6-Methyl-4-phenyl-2-chromanol can be compared with other similar compounds, such as:

Tocopherols: These are vitamin E derivatives with similar antioxidant properties.

Tocotrienols: Another class of vitamin E compounds with distinct structural differences and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

6-Methyl-4-phenyl-2-chromanol (CAS Number: 209747-04-6) is a chemical compound that belongs to the chromanol family, characterized by its unique structural features, including a methyl group at the 6th position and a phenyl group at the 4th position of the chromanol ring. This compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 256.30 g/mol |

| Melting Point | 84-87 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its antioxidant properties . It acts as a radical scavenger, which helps in mitigating oxidative stress within biological systems. The compound's mechanism involves:

- Radical Scavenging : It reacts with free radicals, thereby preventing cellular damage.

- Enzyme Interaction : The phenolic hydroxyl group can form hydrogen bonds with various enzymes and proteins, influencing their activity.

- Cellular Signaling Modulation : It may interfere with signaling pathways related to inflammation and apoptosis, particularly through interactions with nuclear receptors and the NFκB pathway .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. A study measured its ability to scavenge free radicals using the galvinoxyl radical assay, demonstrating its effectiveness compared to other chromanol derivatives .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade, such as lipoxygenase. This action suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Neuroprotective Properties

Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its antioxidant properties may help protect neuronal cells from oxidative damage .

Anticancer Potential

The compound has demonstrated anticancer properties in vitro by inducing apoptosis in cancer cell lines. This effect is believed to be mediated through the modulation of signaling pathways involved in cell survival and proliferation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Effects | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Potential |

| Tocopherols (Vitamin E) | Very High | High | High |

| Tocotrienols | High | Moderate | Moderate |

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

- Study on Radical Scavenging : A systematic analysis showed that this compound effectively scavenged free radicals, outperforming many other antioxidants in specific assays .

- Inflammation Modulation : Research indicated that it could inhibit lipoxygenase activity, suggesting its role in reducing inflammation-related diseases .

- Neuroprotection : In animal models, administration of this compound resulted in decreased markers of oxidative stress and improved cognitive function, indicating its potential for treating neurodegenerative disorders .

Eigenschaften

IUPAC Name |

6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRSOLBFAHJDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459483 | |

| Record name | 6-Methyl-4-phenyl-2-chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209747-04-6 | |

| Record name | 6-Methyl-4-phenylchroman-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209747046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-4-phenyl-2-chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHYL-4-PHENYLCHROMAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8U68SF3V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.